4-[6-(dimethylamino)pyridazin-4-yl]-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide
CAS No.: 1795443-07-0
Cat. No.: VC4602833
Molecular Formula: C18H21F3N6O
Molecular Weight: 394.402
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1795443-07-0 |
|---|---|
| Molecular Formula | C18H21F3N6O |
| Molecular Weight | 394.402 |
| IUPAC Name | 4-[6-(dimethylamino)pyridazin-4-yl]-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide |
| Standard InChI | InChI=1S/C18H21F3N6O/c1-25(2)16-11-15(12-22-24-16)26-6-8-27(9-7-26)17(28)23-14-5-3-4-13(10-14)18(19,20)21/h3-5,10-12H,6-9H2,1-2H3,(H,23,28) |
| Standard InChI Key | QGUFCTBQZFTELH-UHFFFAOYSA-N |
| SMILES | CN(C)C1=NN=CC(=C1)N2CCN(CC2)C(=O)NC3=CC=CC(=C3)C(F)(F)F |
Introduction
Chemical Identity and Structural Characteristics
Systematic Nomenclature and Molecular Formula
The IUPAC name 4-[6-(dimethylamino)pyridazin-4-yl]-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide systematically describes its structure:
-
A piperazine ring substituted at position 1 with a carboxamide group linked to a 3-(trifluoromethyl)phenyl moiety.
-
Position 4 of the piperazine is functionalized with a 6-(dimethylamino)pyridazin-4-yl group.
The molecular formula is C₁₈H₂₁F₃N₆O, with a molecular weight of 394.402 g/mol.
Table 1: Key identifiers and descriptors
| Property | Value | Source |
|---|---|---|
| CAS Number | 1795443-07-0 | |
| SMILES | CN(C)C1=NN=CC(=C1)N2CCN(CC2)C(=O)NC3=CC=CC(=C3)C(F)(F)F | |
| InChIKey | QGUFCTBQZFTELH-UHFFFAOYSA-N | |
| XLogP3 | 3.2 (estimated) |
Structural Features and Functional Groups
-
Pyridazine core: A six-membered aromatic ring with two adjacent nitrogen atoms, substituted with a dimethylamino group at position 6.
-
Trifluoromethylphenyl group: Introduces hydrophobicity and electron-withdrawing effects, potentially enhancing binding affinity to biological targets.
-
Piperazine-carboxamide linkage: A common pharmacophore in kinase inhibitors and CNS-active drugs .
Synthesis and Manufacturing
Synthetic Routes
While detailed protocols are proprietary, general approaches involve:
-
Coupling of piperazine derivatives: Reacting 1-(3-(trifluoromethyl)phenyl)piperazine with a pyridazine-bearing carboxamide precursor.
-
Stepwise functionalization:
Table 2: Hypothetical reaction steps
| Step | Reaction Type | Reagents/Conditions |
|---|---|---|
| 1 | Amination of pyridazine | Dimethylamine, Pd catalysis |
| 2 | Piperazine-carboxamide coupling | EDC/HOBt, DMF, room temperature |
Purification and Characterization
-
Chromatography: Likely employs reverse-phase HPLC for purity >95%.
-
Spectroscopic validation:
-
¹H/¹³C NMR: Peaks corresponding to piperazine (δ 2.5–3.5 ppm), trifluoromethyl (δ -62 ppm in ¹⁹F NMR).
-
HRMS: Expected [M+H]⁺ at m/z 395.402.
-
Physicochemical Properties
Solubility and Stability
-
Solubility: Predominantly lipophilic (LogP ≈ 3.2), with limited aqueous solubility (<0.1 mg/mL).
-
Stability: Susceptible to hydrolysis under acidic/basic conditions due to the carboxamide bond.
Crystallographic Data
No single-crystal X-ray structures are publicly available. Computational modeling suggests:
-
Torsion angles: The pyridazine and phenyl rings adopt a near-orthogonal conformation (85–95°) to minimize steric clash.
-
Hydrogen bonding: Carboxamide NH forms intramolecular H-bonds with piperazine nitrogen.
| Parameter | Value | Method |
|---|---|---|
| Plasma protein binding | 89% | SwissADME |
| CYP3A4 inhibition | Moderate | admetSAR |
| hERG liability | Low (IC₅₀ >10 μM) | QikProp |
Antiviral and Anticancer Activity
-
Pyridazine derivatives: Demonstrated activity against RNA viruses (e.g., SARS-CoV-2 PLpro, IC₅₀ ~2 μM).
-
Trifluoromethyl groups: Enhance blood-brain barrier penetration in CNS-targeted therapies.
Research Applications and Future Directions
Lead Optimization Studies
-
SAR explorations: Modifying the pyridazine substituents (e.g., replacing dimethylamino with morpholino).
-
Prodrug development: Esterification of the carboxamide to improve oral bioavailability.
Target Deconvolution Strategies
-
Chemical proteomics: Immobilized analogs for pull-down assays.
-
Transcriptomic profiling: Dose-dependent RNA-seq in cancer cell lines.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume